rac trans-2-Hydroxy Glyburide
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Overview
Description
rac trans-2-Hydroxy Glyburide is a biochemical compound with the molecular formula C23H28ClN3O6S and a molecular weight of 510.00. It is a derivative of Glyburide, a well-known sulfonylurea used in the treatment of type 2 diabetes mellitus. This compound is primarily used for research purposes, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac trans-2-Hydroxy Glyburide involves the reaction of Glyburide with specific reagents under controlled conditions. The detailed synthetic route typically includes the following steps:
Starting Material: Glyburide is used as the starting material.
Hydroxylation: The hydroxylation of Glyburide is achieved using appropriate hydroxylating agents.
Purification: The product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
rac trans-2-Hydroxy Glyburide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
rac trans-2-Hydroxy Glyburide has several scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of sulfonylurea derivatives.
Biology: The compound is used in biological research to study its effects on cellular processes and protein interactions.
Medicine: Research on this compound contributes to understanding the pharmacological properties of Glyburide derivatives.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of rac trans-2-Hydroxy Glyburide involves its interaction with ATP-sensitive potassium channels on beta cells in the pancreas. By closing these channels, the compound increases intracellular potassium and calcium ion concentrations, leading to the stimulation of insulin secretion. This mechanism is similar to that of Glyburide, which is used to manage blood glucose levels in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
Glyburide: The parent compound, used in the treatment of type 2 diabetes.
rac trans-4-Hydroxy Glyburide: An active metabolite of Glyburide with similar pharmacological properties.
Glibenclamide: Another sulfonylurea with a similar mechanism of action.
Uniqueness
rac trans-2-Hydroxy Glyburide is unique due to its specific hydroxylation at the trans-2 position, which may confer distinct pharmacological properties compared to other Glyburide derivatives. This unique structure allows for specific interactions with molecular targets, making it valuable for research applications.
Properties
CAS No. |
586414-93-9 |
---|---|
Molecular Formula |
C23H28ClN3O6S |
Molecular Weight |
510.002 |
IUPAC Name |
5-chloro-N-[2-[4-[[(1S,2S)-2-hydroxycyclohexyl]carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-8-16(24)14-18(21)22(29)25-13-12-15-6-9-17(10-7-15)34(31,32)27-23(30)26-19-4-2-3-5-20(19)28/h6-11,14,19-20,28H,2-5,12-13H2,1H3,(H,25,29)(H2,26,27,30)/t19-,20-/m0/s1 |
InChI Key |
PASKIAZVROHUGZ-PMACEKPBSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3O |
Synonyms |
rel-5-Chloro-N-[2-[4-[[[[[(1R,2R)-2-hydroxycyclohexyl]amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-2-methoxybenzamide; |
Origin of Product |
United States |
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